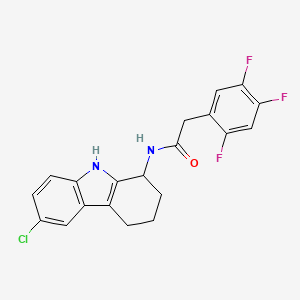![molecular formula C13H16ClN3O4S B10980507 N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B10980507.png)
N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. It falls within the class of ureido benzamides and has garnered interest due to its potential biological activities.
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps
Starting Material: Begin with 3-chloroaniline.
Reaction 1: React 3-chloroaniline with (SOCl₂) to form the corresponding .
Reaction 2: Treat the 3-chloroanilinium chloride with to obtain the intermediate .
Reaction 3: Cyclize the N-(3-chlorophenyl)urea with (a cyclic sulfone) to yield Compound X.
Industrial Production:: Industrial-scale production typically involves optimization of these reactions, purification steps, and scalability considerations.
Chemical Reactions Analysis
Compound X can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents include oxidizing agents , reducing agents , and nucleophiles . Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in areas related to potassium channels.
Biological Studies: It may modulate ion channels or exhibit other biological effects.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, possibly potassium channels or other proteins. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H16ClN3O4S |
|---|---|
Molecular Weight |
345.80 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16ClN3O4S/c14-9-2-1-3-10(6-9)16-12(18)7-15-13(19)17-11-4-5-22(20,21)8-11/h1-3,6,11H,4-5,7-8H2,(H,16,18)(H2,15,17,19) |
InChI Key |
ORIQFEWOIOWWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10980426.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10980436.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10980439.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B10980440.png)
![Ethyl 2-[({1-[2-(4-hydroxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10980447.png)
![1,3-dimethyl-6-phenyl-N-(4-sulfamoylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10980452.png)
![N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980453.png)
![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10980454.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B10980462.png)
![5-[(3,4-dichlorobenzyl)oxy]-4-oxo-N-(pyridin-2-yl)-4H-pyran-2-carboxamide](/img/structure/B10980463.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B10980473.png)
![N-[3-cyano-4-(4-methylphenyl)thiophen-2-yl]-4-nitrobenzamide](/img/structure/B10980474.png)
![N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide](/img/structure/B10980483.png)
